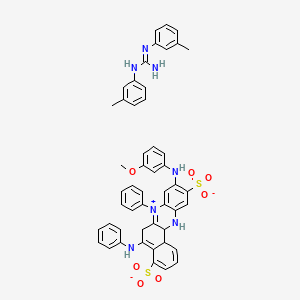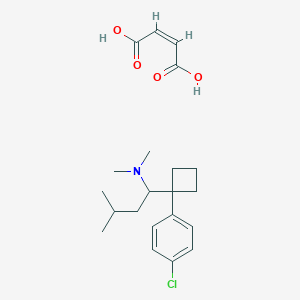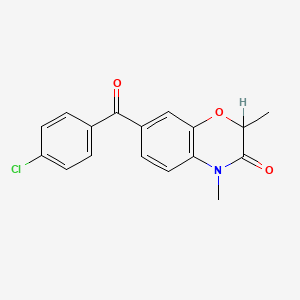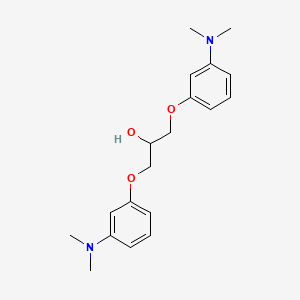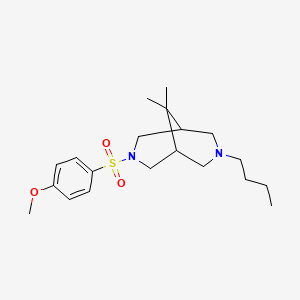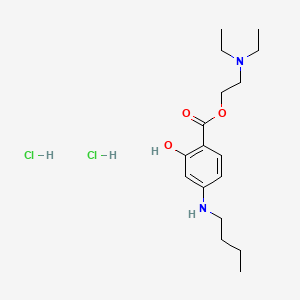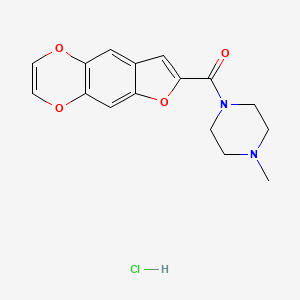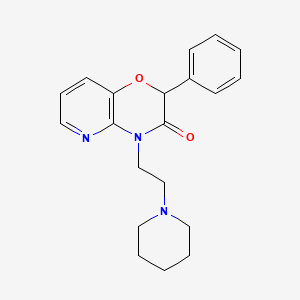
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials often include phenyl derivatives, piperidine, and pyridine oxazinone precursors. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Where a nucleophile replaces a leaving group in the precursor molecules.
Cyclization Reactions: To form the heterocyclic ring structure.
Condensation Reactions: To link different parts of the molecule together.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents to form reduced products.
Substitution: Where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Where the compound binds to and inhibits the activity of certain enzymes.
Receptor Binding: Where the compound interacts with cellular receptors to modulate signaling pathways.
DNA Intercalation: Where the compound inserts itself between DNA base pairs, affecting gene expression.
相似化合物的比较
Similar Compounds
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
CAS 编号 |
86267-53-0 |
|---|---|
分子式 |
C20H23N3O2 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-phenyl-4-(2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C20H23N3O2/c24-20-18(16-8-3-1-4-9-16)25-17-10-7-11-21-19(17)23(20)15-14-22-12-5-2-6-13-22/h1,3-4,7-11,18H,2,5-6,12-15H2 |
InChI 键 |
KOCFJJGQCSSWIM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2C(=O)C(OC3=C2N=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






